molecular formula C16H15BrClNO2 B3060559 N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide CAS No. 527746-29-8

N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No. B3060559
CAS RN: 527746-29-8
M. Wt: 368.7 g/mol
InChI Key: NNFFSCHJSNMZKN-UHFFFAOYSA-N
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Description

N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide, also known as BR-16A, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the class of phenylacetamides and has been found to possess various pharmacological properties, such as anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research indicates that derivatives of 2-(substituted phenoxy)acetamide, with halogens on the aromatic ring, exhibit significant anticancer, anti-inflammatory, and analgesic activities. The Leuckart synthetic pathway has been utilized to develop these derivatives, which have shown promising results against various cancer cell lines and inflammation models. Among these, specific compounds have demonstrated potential for development into therapeutic agents due to their bioactivity profiles (Rani, Pal, Hegde, & Hashim, 2014).

Insecticidal Efficacy

A study focusing on the synthesis of novel phenoxyacetamide derivatives explored their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research concluded that certain compounds exhibited excellent insecticidal properties, highlighting the application of these derivatives in agricultural pest management (Rashid et al., 2021).

Molecular Conformations and Supramolecular Assembly

Studies on halogenated C,N-diarylacetamides, including derivatives similar to the compound , have provided insights into their molecular conformations and supramolecular assembly. These findings have implications for designing materials with specific structural and interaction characteristics, contributing to advancements in materials science (Nayak et al., 2014).

Antimicrobial Activities

Research on Schiff bases and Thiazolidinone derivatives of phenoxyacetamide compounds has demonstrated antimicrobial properties against a range of bacteria and fungi. These compounds were synthesized and evaluated, showing potential as new antimicrobial agents for medical and pharmaceutical applications (Fuloria, Fuloria, & Gupta, 2014).

Pesticide Development

Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for their potential as pesticides through X-ray powder diffraction. This research underscores the utility of these compounds in developing new, effective pesticides for agricultural use (Olszewska, Tarasiuk, & Pikus, 2009).

properties

IUPAC Name

N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-12-5-8-15(18)14(17)9-12/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFFSCHJSNMZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361747
Record name N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

527746-29-8
Record name N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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